
4-NITROBENZONITRILE-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzonitrile-D4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of deuterium atoms can significantly influence the compound’s behavior in various chemical reactions, making it a valuable tool in studies involving reaction mechanisms and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrobenzonitrile-D4 can be synthesized through several methods. One common approach involves the nitration of benzonitrile-D4, where a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid is used. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the direct substitution of hydrogen atoms in 4-nitrobenzonitrile with deuterium using deuterium gas under specific conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where benzonitrile-D4 is treated with nitrating agents in controlled environments to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrobenzonitrile-D4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 4-Aminobenzonitrile-D4.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Nitrobenzonitrile-D4 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential pharmaceutical compounds.
Industry: Applied in the synthesis of advanced materials and as a precursor in the production of other deuterated compounds.
Mecanismo De Acción
The mechanism by which 4-Nitrobenzonitrile-D4 exerts its effects is primarily through its participation in chemical reactions. The deuterium atoms in the compound can alter reaction kinetics by affecting bond dissociation energies and reaction rates. This can lead to differences in the pathways and intermediates formed during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
- 4-Nitrobenzonitrile
- 4-Aminobenzonitrile-D4
- 4-Chlorobenzonitrile-D4
Comparison: 4-Nitrobenzonitrile-D4 is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics compared to its non-deuterated counterpart, 4-nitrobenzonitrile. This makes it particularly valuable in studies where the effects of isotopic substitution are of interest. Compared to other deuterated compounds like 4-aminobenzonitrile-D4 and 4-chlorobenzonitrile-D4, this compound offers distinct reactivity due to the nitro group’s electron-withdrawing nature, which influences its behavior in various chemical reactions.
Propiedades
Número CAS |
1219798-46-5 |
---|---|
Fórmula molecular |
C7H4N2O2 |
Peso molecular |
152.145 |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D |
Clave InChI |
NKJIFDNZPGLLSH-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C#N)[N+](=O)[O-] |
Sinónimos |
4-NITROBENZONITRILE-D4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.